

Application Notes and Protocols for VU6036720 Hydrochloride in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: VU6036720 hydrochloride

Cat. No.: B10854910

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 (KCNJ10/KCNJ16).^{[1][2]} These channels are crucial in maintaining potassium homeostasis in various tissues, including the brain and kidneys, making them significant targets for therapeutic intervention in conditions like hypertension and edema.^{[2][3]} VU6036720 acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.^{[2][4][5]} This document provides detailed application notes and protocols for the use of **VU6036720 hydrochloride** in patch-clamp electrophysiology studies to characterize its effects on Kir4.1/5.1 channels.

Product Information

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methyl-1-piperazinyl]ethyl]-4-fluorobenzenesulfonamide, monohydrochloride | [6] |
| Molecular Formula | C20H22ClFN4O2S • HCl | [6][7] |
| Formula Weight | 473.4 g/mol | [6][7] |
| Purity | ≥95% | [6][7] |
| Appearance | A solid | [6][7] |
| Storage | -20°C | [6][7] |
| Stability | ≥ 4 years at -20°C | [6][7] |

Solubility

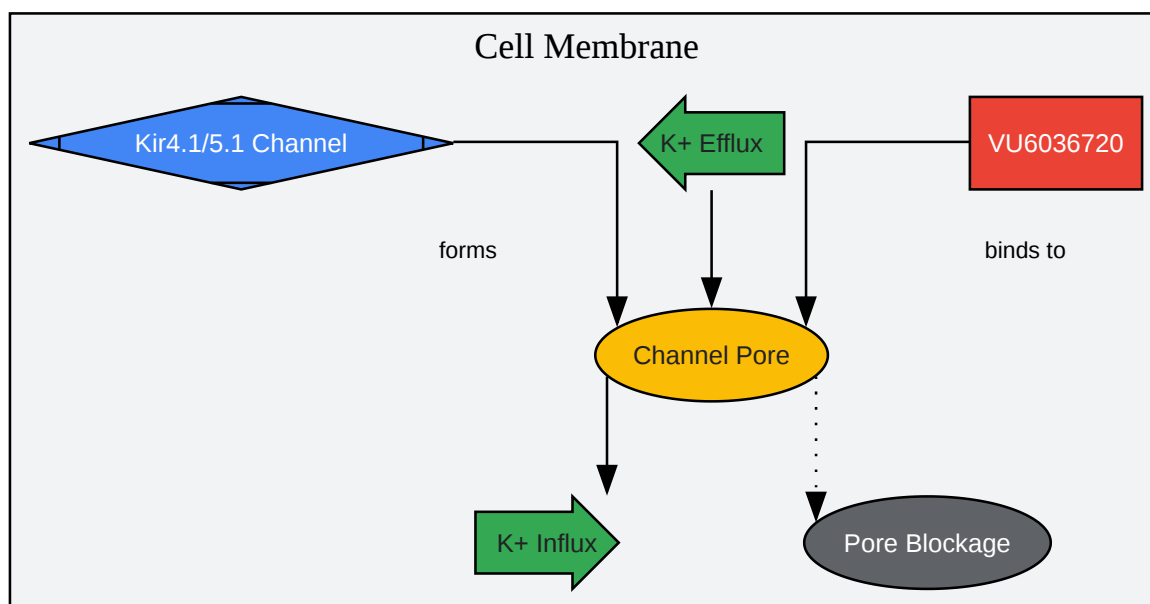
| Solvent | Solubility | Source |
|--------------|---|--------|
| DMSO | Soluble | [6][7] |
| Acetonitrile | Slightly Soluble | [6][7] |
| Water | Slightly Soluble / Sparingly Soluble in aqueous solutions | [6][7] |

Note: For biological experiments, it is recommended to prepare a stock solution in DMSO.[6] When diluting into aqueous buffers for final experimental concentrations, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

Mechanism of Action

VU6036720 selectively inhibits the heteromeric Kir4.1/5.1 channel. Its mechanism of action involves blocking the channel's pore, thereby reducing ion flow.[2][4][5] Evidence for this includes a significant shift in the IC50 value upon elevation of extracellular potassium

concentration, a characteristic feature of pore blockers.[2][4][5] Studies have shown that VU6036720 reduces both the open-state probability and the single-channel current amplitude of Kir4.1/5.1 channels.[2][4][5]



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Mechanism of VU6036720 Action

Quantitative Data

| Parameter | Value | Channel | Cell Type | Source |
|--|--------------|-----------------------|---------------|--------------|
| IC50 | 0.24 μ M | Kir4.1/5.1 | HEK-293 | [1][6][7][8] |
| IC50 | >10 μ M | Kir4.1 (homomeric) | HEK-293 | [6][7] |
| IC50 Shift (with 20 mM extracellular K+) | 6.8-fold | Kir4.1/5.1 | Not Specified | [2][4][5] |
| hERG (Kv11.1) Inhibition IC50 | 6.4 μ M | hERG | Not Specified | [6][7] |

Experimental Protocols

Cell Preparation

For studying the effects of VU6036720, Human Embryonic Kidney (HEK-293) cells are a suitable expression system.^[4] Cells should be transiently or stably transfected with plasmids encoding Kir4.1 and Kir5.1 subunits.^[4] Patch-clamp recordings can be performed 24-48 hours post-transfection.^[4]

Patch-Clamp Electrophysiology

The following protocols are based on established methods for characterizing VU6036720's effects on Kir4.1/5.1 channels.^[4]

Recording Solutions:

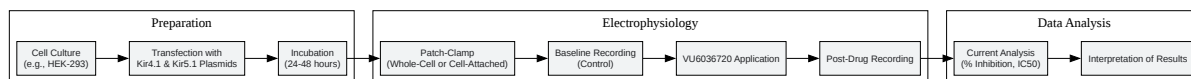
| Solution Type | Component | Concentration (mM) |
|-------------------------------|-----------|--------------------|
| Extracellular (Bath) | NaCl | 150 |
| KCl | 5 | |
| CaCl ₂ | 1 | |
| MgCl ₂ | 2 | |
| Glucose | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.35 with NaOH | | |
| Pipette (Intracellular) | NaCl | 100 |
| KCl | 50 | |
| MgCl ₂ | 2 | |
| HEPES | 10 | |
| pH adjusted to 7.35 with NaOH | | |

Whole-Cell Recording Protocol:

- Cell Plating: Plate transfected HEK-293 cells onto glass coverslips.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 8-10 MΩ when filled with the intracellular solution.[\[4\]](#)
- Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a single transfected cell.
- Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell at a potential of -75 mV.[\[4\]](#)
 - Apply a series of 200-millisecond voltage steps ranging from -120 mV to +120 mV.[\[4\]](#)
 - Alternatively, a step-ramp protocol can be used for concentration-response experiments.[\[4\]](#)
- Data Acquisition: Record the resulting inwardly rectifying K⁺ currents using an appropriate amplifier and data acquisition system (e.g., Axopatch 200B amplifier and Digidata 1440A).[\[4\]](#)
- Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of **VU6036720 hydrochloride**.
- Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application to determine the percentage of inhibition.

Single-Channel Recording Protocol:

- Configuration: Use the cell-attached voltage-clamp configuration.[\[4\]](#)
- Solutions: Utilize the same extracellular and pipette solutions as for whole-cell recordings.[\[4\]](#)
- Data Acquisition: Record single-channel currents to analyze changes in open-state probability and single-channel current amplitude upon application of VU6036720.[\[4\]](#)

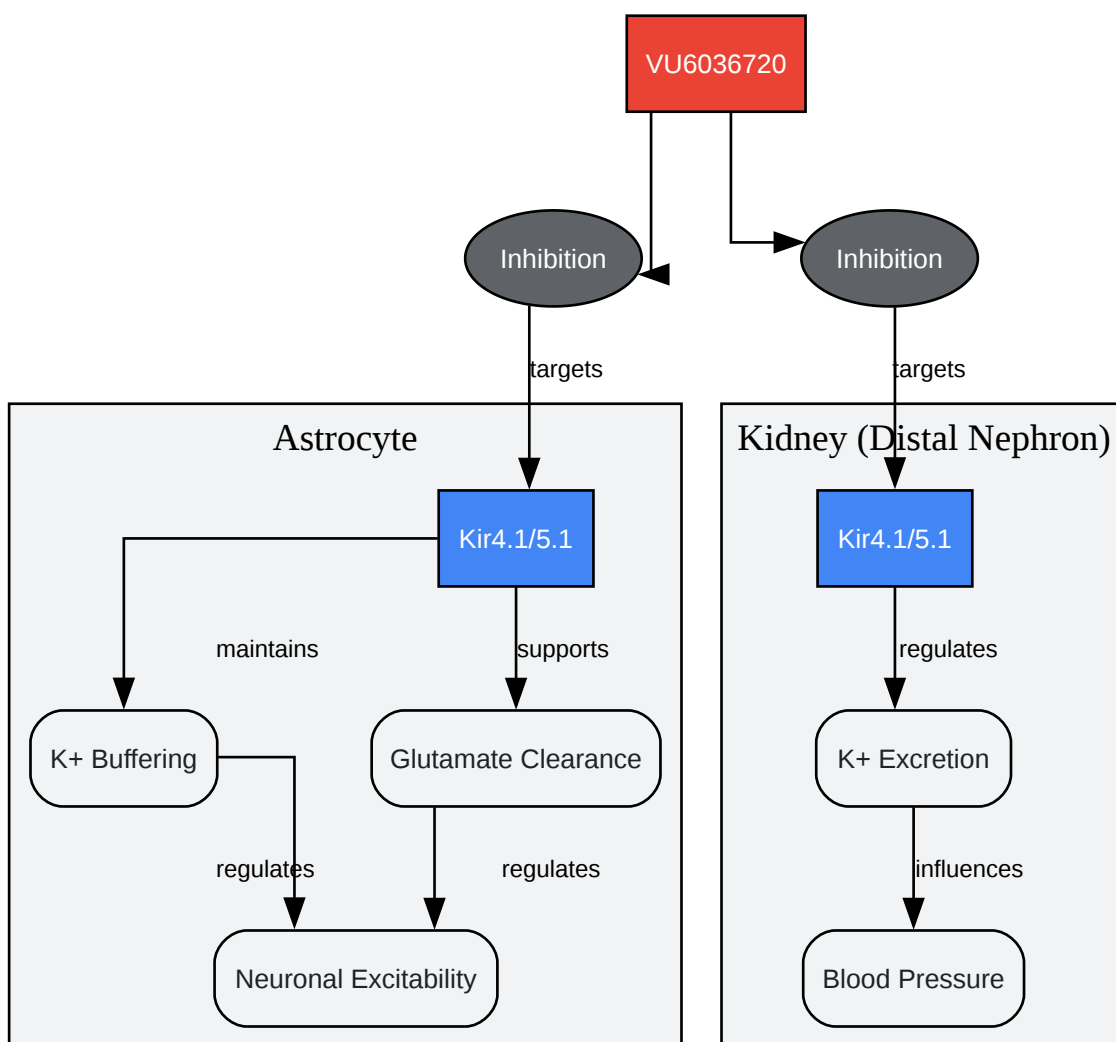


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Experimental Workflow for VU6036720

Signaling Pathway Context

Kir4.1/5.1 channels play a critical role in cellular potassium homeostasis, which is fundamental for the function of various cell types, particularly in the nervous system and kidneys. In astrocytes, Kir4.1 channels are involved in potassium buffering and glutamate clearance, processes that are vital for maintaining normal neuronal excitability.[5] Dysregulation of Kir4.1 has been implicated in neurological disorders.[5][9] In the kidney, Kir4.1/5.1 channels in the distal nephron are involved in regulating renal potassium excretion and blood pressure.[3]



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Physiological Role of Kir4.1/5.1

Conclusion

VU6036720 hydrochloride is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1/5.1 channels. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in patch-clamp electrophysiology experiments. Careful adherence to the described methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of Kir4.1/5.1 channel function and its potential as a therapeutic target.

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